

Introduction: A Bifunctional Scaffold for Complex Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-(2-Aminophenyl)propan-1-one**

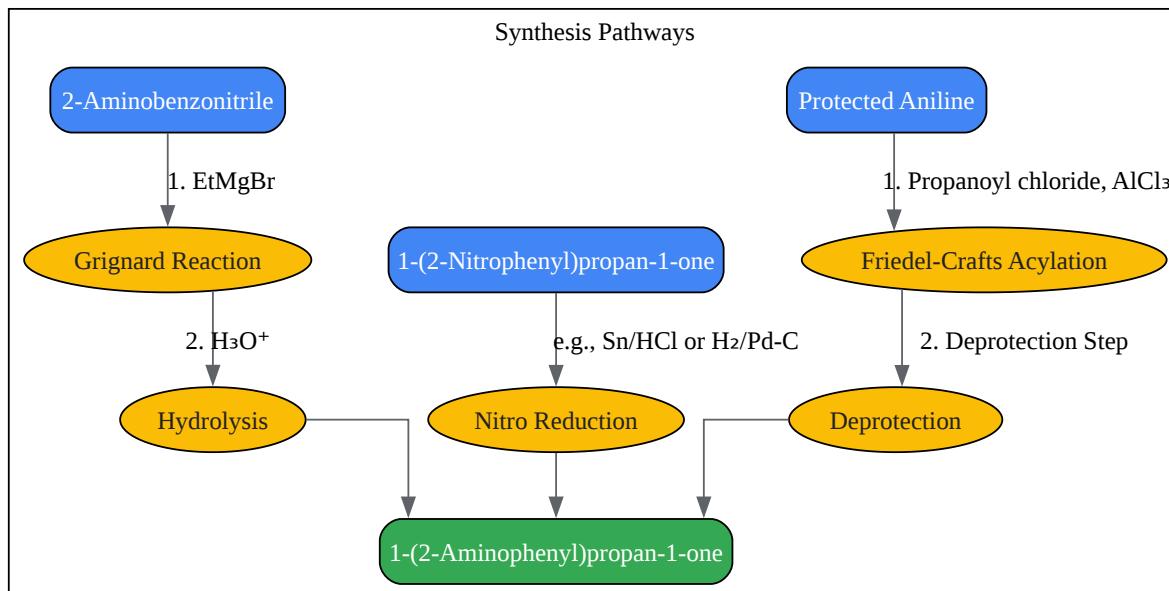
Cat. No.: **B073937**

[Get Quote](#)

In the landscape of medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount to the successful construction of complex molecular architectures. **1-(2-Aminophenyl)propan-1-one** (also known as o-aminopropiophenone) emerges as a particularly valuable building block due to the unique ortho-positioning of its two key functional groups: an aromatic amine and a propionyl ketone.^{[1][2]} This arrangement facilitates a profile of reactivity dominated by intramolecular interactions, making it a powerful precursor for the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmacologically active molecules.^[1]

This guide provides an in-depth analysis of the reactivity of **1-(2-aminophenyl)propan-1-one**, moving beyond a simple catalog of reactions to explain the underlying chemical principles that govern its transformations. We will explore the distinct reactivity of each functional group and, more importantly, the synergistic reactions that leverage their proximity to construct complex ring systems. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this versatile intermediate.

Physicochemical & Spectroscopic Profile


A molecule's physical and spectroscopic properties are foundational to its handling, characterization, and reactivity. The key data for **1-(2-aminophenyl)propan-1-one** are summarized below.

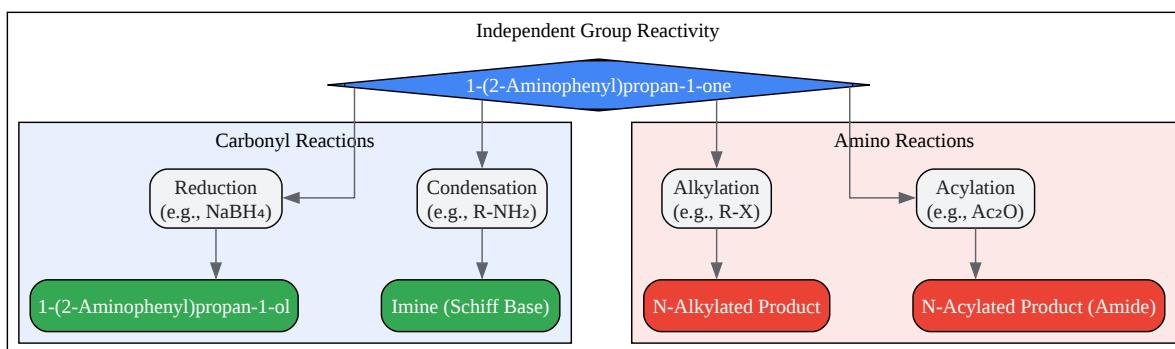
Property	Value	Source
CAS Number	1196-28-7	[1] [3] [4]
Molecular Formula	C ₉ H ₁₁ NO	[1] [3] [4]
Molecular Weight	149.19 g/mol	[1] [3] [4]
IUPAC Name	1-(2-aminophenyl)propan-1-one	[4]
Boiling Point	266.9°C at 760 mmHg	[3]
Flash Point	115.2°C	[3]
Density	1.067 g/cm ³	[3]

Spectroscopic Characterization: Structural confirmation relies heavily on spectroscopic methods. In the ¹H NMR spectrum, the aromatic protons typically appear in the downfield region (approx. 6.5-8.0 ppm).[1] The distinct signals for the ethyl group protons (a quartet and a triplet) and the exchangeable amine protons provide unambiguous structural verification. ¹³C NMR spectroscopy further confirms the carbon skeleton, with characteristic shifts for the carbonyl carbon and the aromatic carbons. Two-dimensional NMR techniques like COSY and HSQC can be employed to definitively assign proton and carbon signals.[1]

Synthesis of the Core Scaffold

The efficient synthesis of **1-(2-aminophenyl)propan-1-one** is a critical first step for its utilization. Several reliable methods have been established, primarily focused on forming the C-C bond of the ketone or revealing the amine functionality.

[Click to download full resolution via product page](#)


Figure 1: Key synthetic routes to **1-(2-aminophenyl)propan-1-one**.

- **Grignard Reagent Pathway:** A highly efficient route involves the reaction of 2-aminobenzonitrile with an ethyl Grignard reagent, such as ethylmagnesium bromide. The reaction is followed by acidic hydrolysis to yield the final product.^[1] This method is valued for its directness in constructing the propionyl side chain.
- **Reduction of a Nitro Precursor:** The synthesis can also be achieved by reducing the nitro group of 1-(2-nitrophenyl)propan-1-one.^[1] This is a common strategy in multi-step syntheses where the nitro group serves as a directing group or a masked amine. Standard reduction conditions, such as tin in hydrochloric acid or catalytic hydrogenation ($\text{H}_2/\text{Pd-C}$), are typically employed.^[5]
- **Friedel-Crafts Acylation:** Direct Friedel-Crafts acylation of aniline is often problematic due to the Lewis acid catalyst coordinating with the basic amino group, deactivating the ring. A more

controlled approach involves using a protected aniline (e.g., an anilide), performing the acylation, and subsequently removing the protecting group to reveal the amine.

The Core Reactivity Profile: A Tale of Two Functional Groups

The reactivity of **1-(2-aminophenyl)propan-1-one** is dictated by the interplay between its nucleophilic amino group and its electrophilic carbonyl carbon. While each group can react independently, its true synthetic power lies in reactions that involve both.

[Click to download full resolution via product page](#)

Figure 2: Independent reactivity pathways of the carbonyl and amino groups.

Reactions Involving the Carbonyl Group

The propionyl group's carbonyl carbon is an electrophilic center, susceptible to attack by nucleophiles.

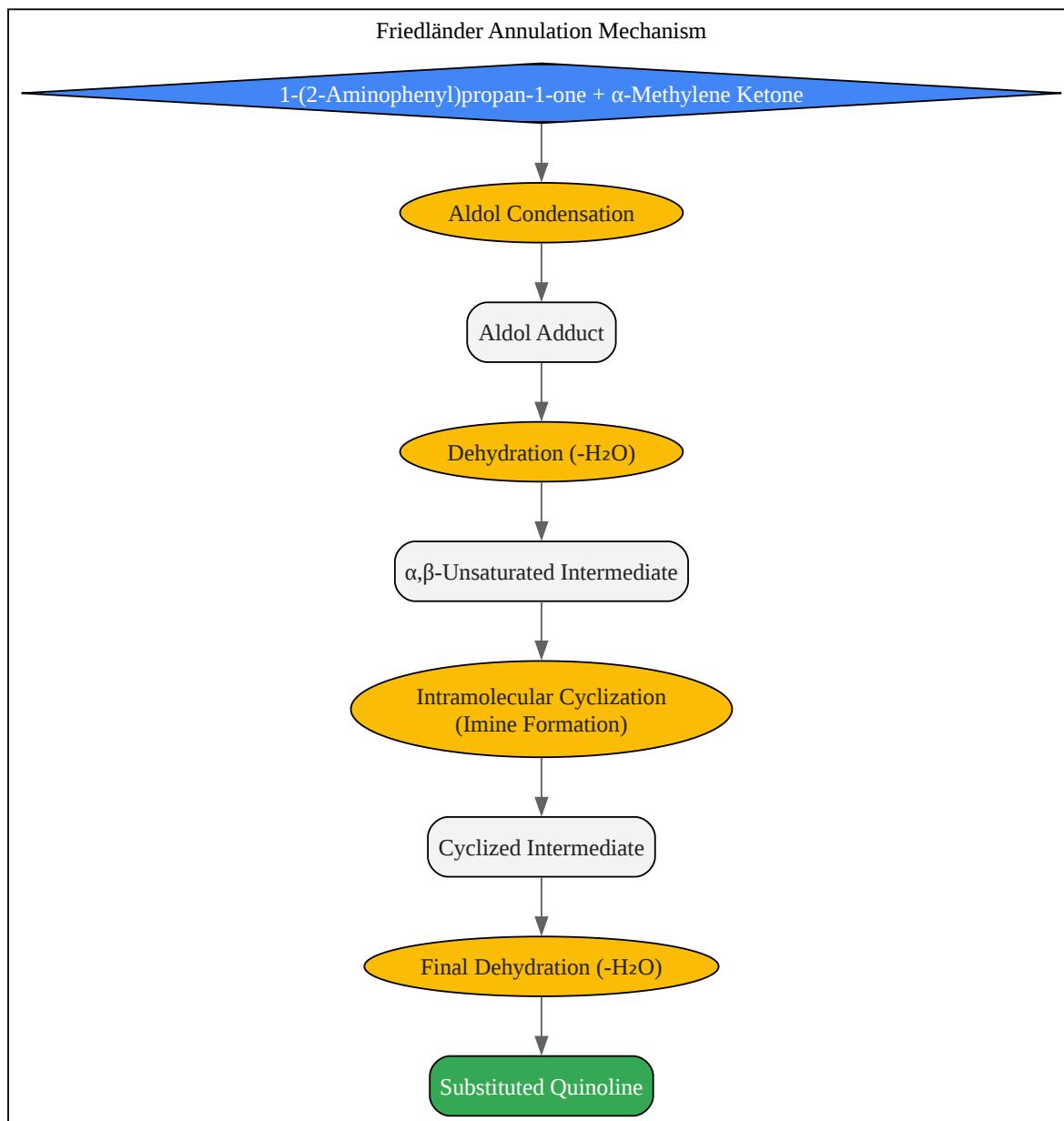
- **Reductive Transformations:** The ketone can be readily reduced to the corresponding secondary alcohol, 1-(2-aminophenyl)propan-1-ol.^[1] This is typically achieved with mild reducing agents like sodium borohydride (NaBH₄) to avoid affecting other parts of the

molecule. More powerful reagents like lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation can also be used.^[1]

- Condensation Reactions: The carbonyl group undergoes condensation with primary amines to form imines (Schiff bases).^[1] This reaction is often the initial step in intramolecular cyclization pathways, such as the Friedländer synthesis.^[6]

Reactions Involving the Amino Group

The amino group is a nucleophilic center, though its reactivity is somewhat attenuated by the electron-withdrawing effect of the ortho-acyl group.^[2]


- N-Alkylation and N-Acylation: The amino group can be alkylated or acylated. However, the proximity of the bulky propionyl group can introduce steric hindrance, potentially leading to slower reaction rates compared to an unhindered aniline.^[2]
- Nucleophilic Role in Cyclization: The most significant role of the amino group is as an intramolecular nucleophile. Its proximity to the carbonyl group (and intermediates formed from it) is the key to forming heterocyclic rings.

Synergistic Reactivity: The Gateway to Heterocycles

The most powerful application of **1-(2-aminophenyl)propan-1-one** is in intramolecular cyclization reactions, where both the amino and carbonyl groups participate to form fused ring systems. The Friedländer annulation is the quintessential example of this synergy.

The Friedländer Annulation: A Cornerstone of Quinoline Synthesis

The Friedländer synthesis is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α -methylene group (a carbon adjacent to a carbonyl) to produce a quinoline.^{[2][6]} **1-(2-Aminophenyl)propan-1-one** contains both the amino and ketone functionalities, but it typically reacts with a second carbonyl-containing molecule. The reaction can be catalyzed by either acid or base.^{[6][7]}

[Click to download full resolution via product page](#)

Figure 3: Simplified workflow of the Friedländer quinoline synthesis.

Mechanism Causality: Two primary mechanisms are proposed.[6]

- Aldol-First Pathway: The reaction begins with a base- or acid-catalyzed aldol condensation between the α -methylene compound and the ketone of **1-(2-aminophenyl)propan-1-one**. The resulting aldol adduct dehydrates to form an α,β -unsaturated carbonyl intermediate. The intramolecular reaction then occurs, where the ortho-amino group attacks the carbonyl carbon, followed by cyclization and a final dehydration step to form the aromatic quinoline ring.[6][7]
- Schiff Base-First Pathway: Alternatively, the amino group can first condense with the second carbonyl compound to form a Schiff base (imine). This is followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the quinoline product.[6]

The choice of catalyst and reaction conditions can influence which pathway predominates and can be crucial for controlling regioselectivity when using unsymmetrical ketones.[7]

Experimental Protocol: Representative Friedländer Synthesis

This protocol is a representative example based on the condensation of an o-aminoaryl ketone with a methylene-containing compound. It should be adapted and optimized for specific substrates.

Objective: To synthesize a substituted quinoline derivative via Friedländer annulation.

Materials:

- **1-(2-Aminophenyl)propan-1-one** (1.0 eq)
- 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.1 eq)
- Catalyst (e.g., p-Toluenesulfonic acid or Piperidine) (0.1 eq)
- Solvent (e.g., Toluene or Ethanol)
- Reaction vessel with reflux condenser and magnetic stirrer

- Heating mantle

Procedure:

- Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **1-(2-aminophenyl)propan-1-one** (1.0 eq) and the chosen solvent.
- Reagent Addition: Begin stirring the solution and add the 1,3-dicarbonyl compound (1.1 eq) followed by the catalyst (0.1 eq).
- Reaction: Heat the mixture to reflux. The optimal temperature and reaction time will depend on the specific substrates and catalyst used. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
- Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
- Characterization: Confirm the structure of the purified quinoline product using spectroscopic methods (^1H NMR, ^{13}C NMR, MS).

Self-Validation: The success of the protocol is validated by the complete consumption of the starting materials (monitored by TLC) and the isolation of the desired product with a clean spectroscopic profile matching the expected quinoline structure.

Applications in Drug Discovery

The synthetic utility of **1-(2-aminophenyl)propan-1-one** directly translates to its importance in drug discovery. The quinoline core, readily accessible through the Friedländer synthesis, is a privileged scaffold found in a wide array of therapeutic agents, including antimalarials, antibacterials, and kinase inhibitors. The ability to easily generate substituted quinolines from this building block allows for the rapid creation of compound libraries for high-throughput screening.^[8] Its role as a versatile intermediate enables the exploration of novel chemical space in the search for new therapeutic leads.^{[1][9][10]}

Safety and Handling

As a research chemical, **1-(2-aminophenyl)propan-1-one** requires careful handling.

- Hazards: It is classified as harmful if swallowed and may cause an allergic skin reaction.[4]
- Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[1] All manipulations should be performed in a well-ventilated fume hood.
- Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept at room temperature.[1]

Conclusion

1-(2-Aminophenyl)propan-1-one is more than just a simple aromatic ketone. Its true chemical value is unlocked by the strategic placement of an amino group ortho to the propionyl side chain. This unique bifunctional arrangement creates a powerful platform for intramolecular reactions, most notably the Friedländer annulation, providing a direct and efficient route to quinolines and other valuable nitrogen-containing heterocycles. For the medicinal chemist and the process researcher, a thorough understanding of its reactivity profile—from simple functional group transformations to complex cyclizations—is essential for leveraging its full potential in the synthesis of novel and impactful molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(2-Aminophenyl)propan-1-one|CAS 1196-28-7 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-(2-Aminophenyl)propan-1-one | lookchem [lookchem.com]

- 4. 1-(2-Aminophenyl)propan-1-one | C9H11NO | CID 294651 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. physicsforums.com [physicsforums.com]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Drug Discovery Services - Provid Pharmaceuticals [provid.com]
- 9. Discovery of N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364), a novel, acyclic cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α -amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: A Bifunctional Scaffold for Complex Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b073937#1-2-aminophenyl-propan-1-one-reactivity-profile\]](https://www.benchchem.com/product/b073937#1-2-aminophenyl-propan-1-one-reactivity-profile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com